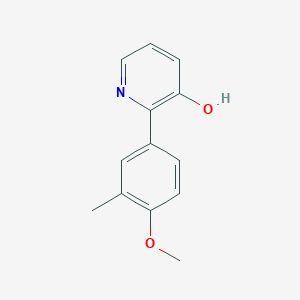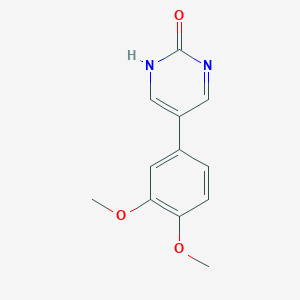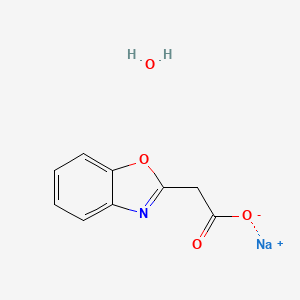
1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate is a chemical compound with a piperazine moiety. Piperazines are important due to their many pharmacological properties . The compound is related to 1-(2-Methoxyphenyl)piperazine, which is a product that can be found in laboratories and chemical industries .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years. Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis route for 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate is not available in the retrieved information.Mécanisme D'action
Target of Action
It is known that the compound is a precursor in the synthesis of urapidil , an antihypertensive drug. Urapidil acts as an α-blocker and a 5HT-1A receptor agonist . The α-blocker activity results in the lowering of peripheral blood pressure without affecting the heart rate or intracranial blood pressure . The activation of the 5HT-1A receptor results in central antihypertensive activity .
Mode of Action
Urapidil, for instance, can cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .
Biochemical Pathways
As a precursor to urapidil, it may be involved in the regulation of blood pressure through the α-blocker and 5ht-1a receptor agonist activities of urapidil .
Pharmacokinetics
Urapidil has a rapid onset of action and is used in various dosage forms including injections, oral capsules, and eye drops .
Result of Action
As a precursor to urapidil, it may contribute to the lowering of peripheral blood pressure and central antihypertensive activity of urapidil .
Action Environment
It’s worth noting that the synthesis of urapidil from this compound involves a reaction catalyzed by yb(otf)3 in acetonitrile , suggesting that the reaction environment can influence the efficiency of the synthesis process.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95% is a versatile compound that is easy to synthesize and can be used in a variety of laboratory experiments. It is also relatively stable, which makes it ideal for long-term storage. However, it is also a relatively expensive compound, which can limit its use in some laboratory experiments. Furthermore, it is important to note that 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95% has a relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research involving 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95%. These include the development of new synthesis methods, the investigation of its effects on other biochemical pathways, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted to better understand the mechanism of action of 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95% and its effects on the nervous system. Finally, further research could be conducted to investigate the potential use of 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95% as a drug delivery system, as well as its potential use in the treatment of various diseases and disorders.
Méthodes De Synthèse
1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95% can be synthesized through a variety of methods. One method involves the reaction of 2-methoxyphenol and 2,2-dimethylpiperazine in the presence of a base, such as sodium hydroxide. The reaction is then followed by the addition of hydrobromic acid and the product is then isolated by recrystallization. Another method involves the reaction of 2-methoxyphenol and 2,2-dimethylpiperazine in the presence of a base, such as sodium hydroxide, followed by the addition of hydrobromic acid and the product is then isolated by recrystallization.
Applications De Recherche Scientifique
1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95% has been widely studied for its various applications in scientific research. It has been used as a model compound in studies of enzyme kinetics and biochemical pathways, as well as in studies of the physiological effects of drugs and hormones. It has also been used in studies of the effects of environmental toxins on the body, as well as in studies of the effects of stress on the body. Furthermore, 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95% has been used to study the mechanism of action of various drugs, including antidepressants, anticonvulsants, and anti-inflammatory drugs.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-2,2-dimethylpiperazine;hydrate;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2BrH.H2O/c1-13(2)10-14-8-9-15(13)11-6-4-5-7-12(11)16-3;;;/h4-7,14H,8-10H2,1-3H3;2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXFNLMXTHMAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1C2=CC=CC=C2OC)C.O.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate; 95%](/img/structure/B6285874.png)






![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)

